Tris(acetylacetonato)chromium

CAS No.: 21679-31-2

Cat. No.: VC1569664

Molecular Formula: C15H24CrO6

Molecular Weight: 352.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21679-31-2 |

|---|---|

| Molecular Formula | C15H24CrO6 |

| Molecular Weight | 352.34 g/mol |

| IUPAC Name | chromium;4-hydroxypent-3-en-2-one |

| Standard InChI | InChI=1S/3C5H8O2.Cr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |

| Standard InChI Key | MJSNUBOCVAKFIJ-UHFFFAOYSA-N |

| Isomeric SMILES | C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Cr] |

| SMILES | CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cr+3] |

| Canonical SMILES | CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cr] |

Introduction

Chemical Structure and Properties

Molecular Structure

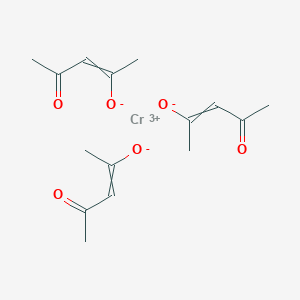

Tris(acetylacetonato)chromium features a central chromium ion in the +3 oxidation state surrounded by three bidentate acetylacetonate ligands. Each acetylacetonate ligand coordinates to the chromium through two oxygen atoms, forming a stable chelate structure with an octahedral geometry around the chromium center .

Physical Properties

This compound typically appears as a purple or violet solid with limited water solubility but good solubility in organic solvents such as ethanol and acetone . Its stable chelate structure enhances the stability of the chromium ion in various oxidation states, contributing to its usefulness in diverse applications.

| Property | Description |

|---|---|

| Chemical Formula | Cr(C5H7O2)3 |

| Appearance | Purple or violet solid |

| CAS Number | 21679-31-2 |

| Molecular Weight | 352.34 g/mol |

| Solubility | Soluble in organic solvents (ethanol, acetone); limited water solubility |

| InChI Key | GMJCSPGGZSWVKI-UHFFFAOYSA-N |

| Physical State | Solid at room temperature |

| Structure | Octahedral coordination complex |

Spectroscopic Properties

The compound exhibits distinctive spectroscopic features due to the d-orbital configuration of the chromium(III) ion. These properties make it particularly valuable in various spectroscopic techniques and coordination chemistry studies .

Synthesis and Preparation Methods

Laboratory Synthesis

In laboratory settings, tris(acetylacetonato)chromium can be synthesized through the reaction of chromium(III) salts with acetylacetone under basic conditions. The general reaction involves the displacement of the anions in the chromium salt by the acetylacetonate ligands.

Industrial Production

For industrial-scale production, the compound is typically synthesized through the reaction of chromium(III) oxide with acetylacetone:

Cr₂O₃ + 6 CH₃COCH₂COCH₃ → 2 Cr(C₅H₇O₂)₃ + 3 H₂O

Purification Techniques

After synthesis, tris(acetylacetonato)chromium can be purified through recrystallization from suitable organic solvents to ensure high purity for research and industrial applications.

Chemical Reactivity

Ligand Substitution Reactions

The acetylacetonate ligands in tris(acetylacetonato)chromium can undergo substitution reactions, particularly at specific positions of the chelate rings. These reactions can modify the properties of the complex and generate derivatives with altered reactivity profiles.

Redox Chemistry

The chromium center in the complex can participate in redox reactions, allowing for transitions between different oxidation states under appropriate conditions. This property is particularly important for its catalytic applications.

Thermal Behavior

When heated, the compound undergoes thermal decomposition, which can be utilized in certain applications such as the preparation of chromium oxide materials and other chromium-containing compounds.

Applications in Catalysis

Organic Synthesis

Tris(acetylacetonato)chromium serves as an effective catalyst in various organic transformations, including oxidation reactions, carbon-carbon bond formations, and selective functionalization of organic substrates .

Polymerization Processes

The compound has been employed as a catalyst in polymerization reactions, where it facilitates the controlled formation of polymeric materials with specific properties.

Stereoselective Reactions

In certain organic transformations, tris(acetylacetonato)chromium can impart stereoselectivity, leading to preferential formation of specific stereoisomers. This property is valuable in the synthesis of pharmaceuticals and other fine chemicals.

Material Science Applications

Precursor for Chromium-Containing Materials

Tris(acetylacetonato)chromium is widely used as a precursor in the preparation of various chromium-containing materials, including thin films, nanoparticles, and specialized catalysts .

Thin Film Deposition

The compound's thermal properties make it suitable for chemical vapor deposition (CVD) processes, where it can be used to create thin films of chromium oxides and other chromium-containing materials on various substrates.

Nanoparticle Synthesis

Controlled decomposition of tris(acetylacetonato)chromium under specific conditions can lead to the formation of chromium-based nanoparticles with tailored sizes and properties.

Spectroscopic Applications

Nuclear Magnetic Resonance Studies

The paramagnetic properties of tris(acetylacetonato)chromium make it valuable in NMR studies, particularly for investigating electronic environments and coordination properties.

Electronic Spectroscopy

The d-orbital configuration of chromium(III) in this complex gives rise to characteristic electronic transitions that can be studied using UV-visible spectroscopy, providing insights into coordination environments and ligand field effects.

Comparison with Similar Metal Acetylacetonates

Structural Comparisons

While tris(acetylacetonato)chromium shares structural similarities with other metal acetylacetonate complexes, its properties and reactivity are distinct due to the specific electronic configuration of chromium(III).

| Metal Complex | Color | Key Properties | Primary Applications |

|---|---|---|---|

| Cr(acac)₃ | Purple/Violet | Paramagnetic, stable | Catalysis, material precursor |

| Fe(acac)₃ | Red-brown | Paramagnetic | Catalysis, pigmentation |

| Al(acac)₃ | White/Colorless | Diamagnetic | Material precursor |

| Co(acac)₃ | Green | Paramagnetic | Oxidation catalysis |

| Mn(acac)₃ | Dark brown | Paramagnetic | Oxidation reactions |

Reactivity Patterns

The reactivity of tris(acetylacetonato)chromium differs from other metal acetylacetonates due to:

-

The specific redox properties of chromium

-

The stability of the chromium-oxygen bonds

-

The electronic configuration of the chromium(III) center

| Exposure Route | Potential Effects | Recommended Precautions |

|---|---|---|

| Inhalation | Respiratory tract irritation | Use in well-ventilated areas, respiratory protection |

| Skin contact | Possible irritation, sensitization | Wear appropriate gloves and protective clothing |

| Eye contact | Irritation | Use safety glasses or goggles |

| Ingestion | Gastrointestinal effects | Practice good laboratory hygiene, no eating in work areas |

Environmental Considerations

Chromium compounds can pose environmental hazards, necessitating proper disposal methods to mitigate risks associated with their use . Waste containing tris(acetylacetonato)chromium should be handled according to local regulations for hazardous materials.

Research Developments

Recent Advances

Recent research has expanded the applications of tris(acetylacetonato)chromium in areas such as:

-

Catalytic systems for sustainable chemistry

-

Novel material preparation methods

-

Selective organic transformations

-

Energy storage and conversion technologies

Future Directions

Ongoing investigations into tris(acetylacetonato)chromium continue to explore:

-

New catalytic applications

-

Modified derivatives with enhanced properties

-

Mechanistic understanding of its reactions

-

Integration into emerging technologies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume